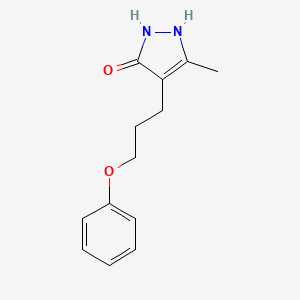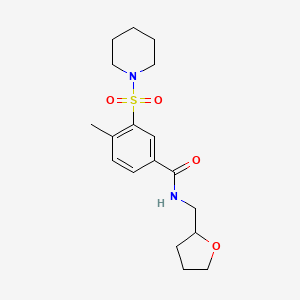
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FMA is a member of the acetanilide class of compounds and has been shown to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can reduce inflammation, inhibit the growth of cancer cells, and induce cell death in cancer cells. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have analgesic properties and can be used to treat pain.
実験室実験の利点と制限
One advantage of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide. One direction is to study the potential use of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of cancer. Another direction is to study the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in more detail, in order to gain a better understanding of its biochemical and physiological effects. Additionally, further research is needed to determine the safety and toxicity of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, in order to establish its potential use as a therapeutic agent.
合成法
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can be used as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-6-13(7-4-11)9-16(19)18-15-10-14(17)8-5-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLXWGMXSDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)
![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)

![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)
![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)